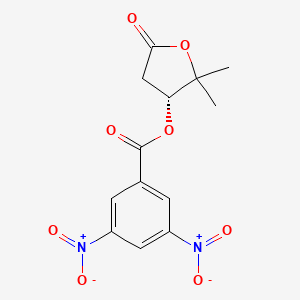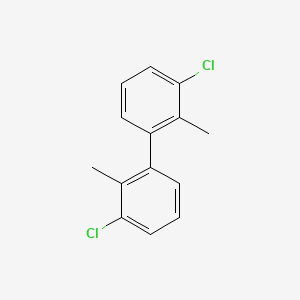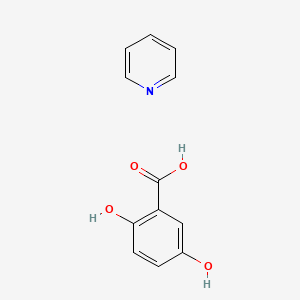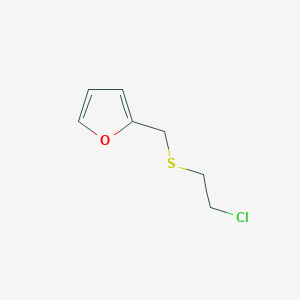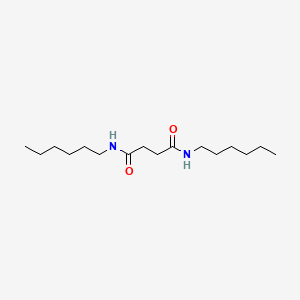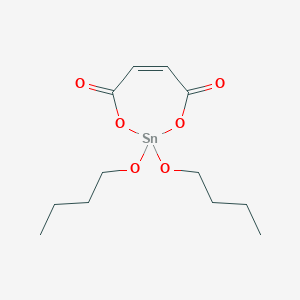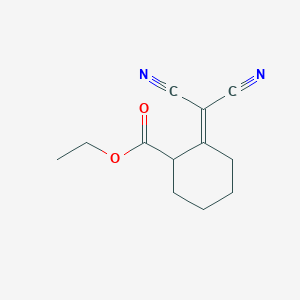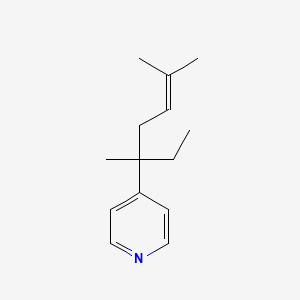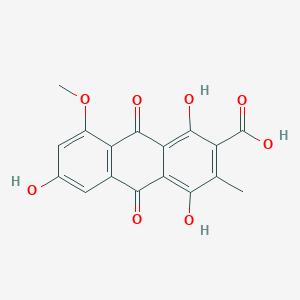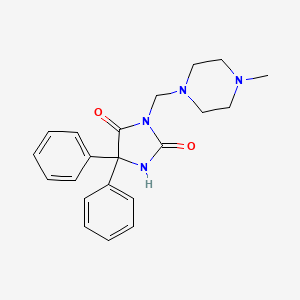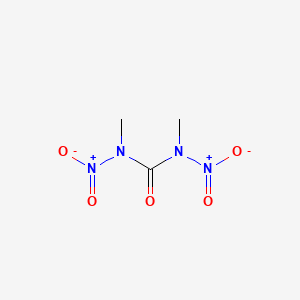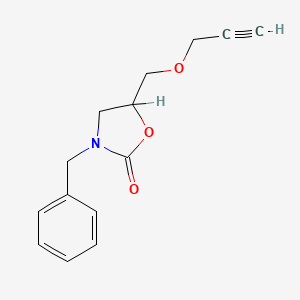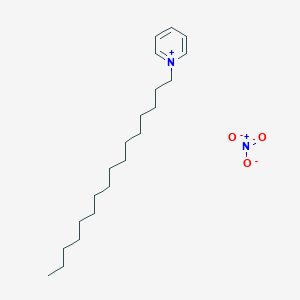
Pyridinium, 1-hexadecyl-, nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1-hexadecyl-, nitrate: is a quaternary ammonium compound, specifically a pyridinium salt, where the pyridinium ion is substituted with a hexadecyl (C16) chain and paired with a nitrate anion. This compound is known for its surfactant properties and is used in various applications, including disinfection and as a phase transfer catalyst.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Quaternization Reaction: The primary method for synthesizing pyridinium salts involves the quaternization of pyridine. For Pyridinium, 1-hexadecyl-, nitrate, pyridine is reacted with 1-bromohexadecane in an organic solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete quaternization, resulting in the formation of 1-hexadecylpyridinium bromide.
Ion Exchange: The bromide ion in 1-hexadecylpyridinium bromide is then exchanged with a nitrate ion using a nitrate salt, such as silver nitrate, in an aqueous medium. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pyridinium salts can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. the hexadecyl chain provides some steric hindrance, making oxidation less favorable.
Reduction: Reduction of pyridinium salts is less common but can occur under specific conditions, such as using strong reducing agents like lithium aluminum hydride.
Substitution: The most common reactions involve nucleophilic substitution at the pyridinium nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Oxidized pyridinium derivatives.
Reduction: Reduced pyridinium compounds.
Substitution: N-substituted pyridinium salts.
Aplicaciones Científicas De Investigación
Chemistry:
Surfactant: Its surfactant properties make it useful in micellar catalysis and as an emulsifying agent.
Biology and Medicine:
Antimicrobial Agent: It has been studied for its antimicrobial properties, particularly against bacteria and viruses. .
Drug Delivery: Its ability to form micelles can be exploited for drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.
Industry:
Disinfectants: Used in formulations for disinfectants and sanitizers due to its antimicrobial properties.
Cosmetics: Incorporated into cosmetic products for its surfactant and emulsifying properties.
Mecanismo De Acción
Antimicrobial Action: The antimicrobial activity of Pyridinium, 1-hexadecyl-, nitrate is primarily due to its ability to disrupt microbial cell membranes. The long hydrophobic hexadecyl chain interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis .
Molecular Targets and Pathways:
Cell Membrane: The primary target is the microbial cell membrane, where the compound integrates and disrupts the lipid bilayer.
Enzymatic Inhibition: It may also inhibit certain enzymes by interacting with their active sites, although this is less well-documented.
Comparación Con Compuestos Similares
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties but paired with a chloride ion.
Benzalkonium Chloride: A widely used disinfectant and antiseptic with a similar mechanism of action but different alkyl chain lengths.
Hexadecyltrimethylammonium Bromide: A quaternary ammonium compound with a similar hexadecyl chain but different head group structure.
Uniqueness: Pyridinium, 1-hexadecyl-, nitrate is unique due to its specific combination of a pyridinium head group and a nitrate counterion, which may confer distinct solubility and reactivity properties compared to other quaternary ammonium compounds .
Propiedades
Número CAS |
24152-81-6 |
|---|---|
Fórmula molecular |
C21H38N2O3 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
1-hexadecylpyridin-1-ium;nitrate |
InChI |
InChI=1S/C21H38N.NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;2-1(3)4/h15,17-18,20-21H,2-14,16,19H2,1H3;/q+1;-1 |
Clave InChI |
YEWPDIZLCJOWNI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


